molecular formula C17H15NO2 B5600971 2,5-dimethyl-N-1-naphthyl-3-furamide

2,5-dimethyl-N-1-naphthyl-3-furamide

Cat. No. B5600971
M. Wt: 265.31 g/mol
InChI Key: AYSMJTDFZSGXOB-UHFFFAOYSA-N
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Description

"2,5-dimethyl-N-1-naphthyl-3-furamide" is a chemical compound with distinct molecular and chemical properties. This compound has been synthesized and studied for its various applications in material science and organic chemistry.

Synthesis Analysis

The synthesis of similar compounds involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and other reactions like electrophilic substitution, nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). The enzymatic synthesis of related furandicarboxylic acid-based compounds uses biobased dimethyl 2,5-furandicarboxylate (Jiang, Maniar, Woortman, & Loos, 2016).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like MALDI-ToF MS, which has been used to confirm that no byproducts are formed during the enzymatic polymerization of similar compounds (Jiang et al., 2016).

Chemical Reactions and Properties

Chemical reactions of related compounds include a range of electrophilic substitution reactions. These reactions are crucial in modifying the chemical properties of the compound for specific applications (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of related compounds, such as furandicarboxylic acid-based semi-aromatic polyamides, include high molecular weights and phase separation in the early stage of polymerization, which are critical for their use in material applications (Jiang et al., 2016).

Chemical Properties Analysis

The chemical properties of similar compounds are altered through various chemical reactions, such as nitration and bromination, which are essential for their potential use in different applications (Aleksandrov & El’chaninov, 2017).

Scientific Research Applications

Photosensitizing Biological Activity

A study investigated the synthesis of a series of naphthalimides, including 2,6-dimethyl-2,3H-furo[2,3-b][1]naphtho[4a,7a–e,f]pyrida-5,7-dione, which was synthesized through a one-pot process involving the rearrangement and acidification of N-methyl-4-allyloxy-1,8-naphthalimide. The absorption and fluorescence properties of these furonaphthalimides were examined, suggesting potential applications in photosensitizing biological activities (Xu-hong et al., 1994).

Isomerization Research

Another study focused on the isomerization of homo-4-pyrones into 2-furylacetone derivatives, involving a monocyclopropanation process. The research explored the chemical transformation processes of similar compounds, which can be relevant to the understanding of 2,5-dimethyl-N-1-naphthyl-3-furamide transformations (Yamaoka et al., 1980).

Chromium Separation and Detection

A method was developed for the determination and separation of chromium(VI) from chromium(III) using flame atomic absorption spectrometry, involving the preconcentration of chromium(VI) complex onto naphthalene. This method potentially offers insight into the separation techniques that could be applicable to similar compounds like this compound (Krishna et al., 2004).

Influenza A Virus Inhibition

Research revealed the synthesis of furan-carboxamide derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, as potent inhibitors of the influenza A H5N1 virus. This indicates a potential medical application of related compounds in antiviral treatments (Yongshi et al., 2017).

Polyamide Synthesis

A new naphthalene-ring containing diamine was synthesized, leading to the development of novel polyamides. This demonstrates the use of naphthalene derivatives in the synthesis of materials with specific properties, relevant to the exploration of this compound in polymer science (Mehdipour‐Ataei et al., 2005).

Enzymatic Polymerization

A study on the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides showed successful production via enzymatic polycondensation. This indicates potential applications in biobased polymer synthesis, which could include the study of this compound (Jiang et al., 2016).

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling 2,5-dimethyl-N-1-naphthyl-3-furamide. Sigma-Aldrich does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMJTDFZSGXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321599
Record name 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

443903-69-3
Record name 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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